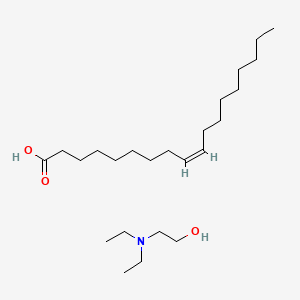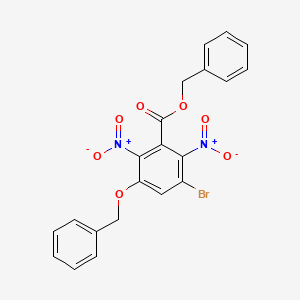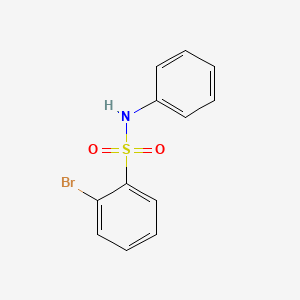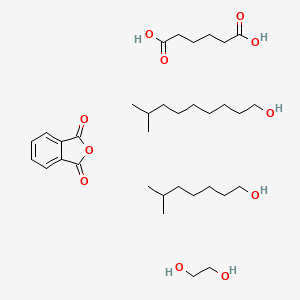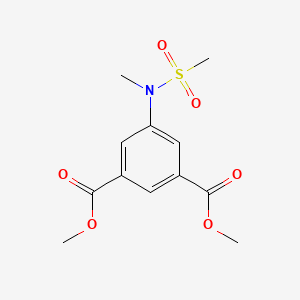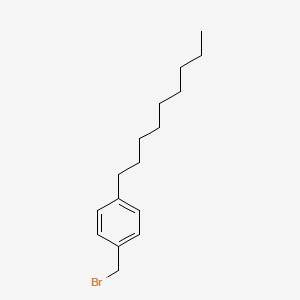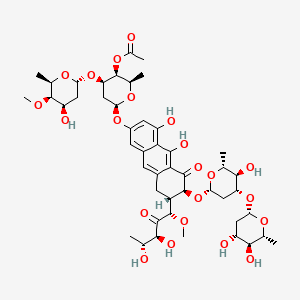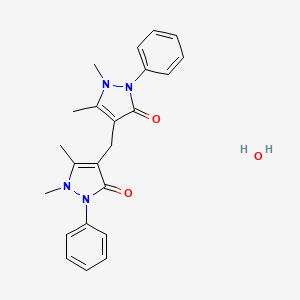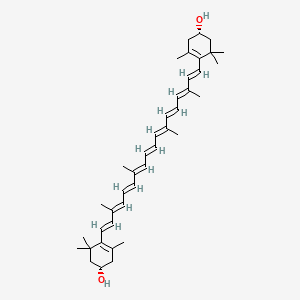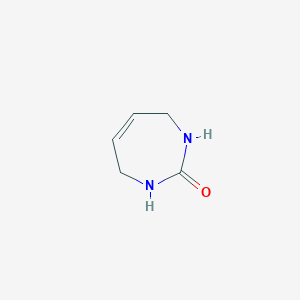
1-Chloro-7-phenylheptane
説明
1-Chloro-7-phenylheptane is a chemical compound with the molecular formula C13H19Cl . It is also known as 7-Phenyl-1-heptyl chloride . The molecular weight of this compound is 210.743 .
Molecular Structure Analysis
The molecular structure of 1-Chloro-7-phenylheptane includes a total of 33 bonds. There are 14 non-H bonds, 6 multiple bonds, 6 rotatable bonds, 6 aromatic bonds, and 1 six-membered ring .Physical And Chemical Properties Analysis
1-Chloro-7-phenylheptane has a molecular weight of 210.74 . Other physical and chemical properties such as heat capacity, dynamic viscosity, Gibbs free energy of formation, enthalpy of formation, fusion, and vaporization can be determined using various methods .科学的研究の応用
Asymmetric Synthesis and Stereochemistry
One area of research involving compounds structurally related to 1-Chloro-7-phenylheptane focuses on asymmetric synthesis and stereochemical analysis. For example, studies on the asymmetric synthesis of chiral intermediates like (S)-3-chloro-1-phenyl-1-propanol reveal the use of microbial reductases for producing antidepressant drugs with high enantioselectivity (Choi et al., 2010). Similarly, research on the stereoselectivity of halomethoxylation in related phenyl-substituted compounds highlights the impact of halogen nature on conjugate chlorination and bromination, showcasing pronounced anti-stereoselectivity (Razin et al., 2007).
Synthesis of Bioactive Compounds
Another significant application is the synthesis of bioactive compounds, where stereochemistry plays a crucial role in determining the biological activity. A notable example includes the efficient stereoselective total synthesis of bioactive (3R,5R)-1-(4-hydroxyphenyl)-7-phenylheptane-3,5-diol, demonstrating the potential for developing pharmaceuticals and complex organic molecules (Ramesh et al., 2016).
Chemical Structure and Characterization
Research also delves into the chemical structure and characterization of halogenated organic compounds, including their electronic and molecular structure, vibrational spectra, and reactivity. Studies on molecules like 7-Chloro-9-phenyl-2,3-dihydroacridin-4(1H)-one offer insights into their cytotoxic properties, with potential applications in cancer research (Satheeshkumar et al., 2016).
Material Science and Polymer Research
In material science, the exploration of poly(beta-hydroxyalkanoates) with phenyl groups derived from microbial synthesis presents a fascinating application. Such polymers, obtained from carbon sources like 7-phenylheptanoic acid, have been studied for their structural characteristics and potential as biodegradable materials with biomedical applications (Abraham et al., 2001).
Antioxidant Properties and Drug Development
Further investigations into the antioxidant properties of saturated diarylheptanoids derived from wood bark elucidate their potential in pharmaceutical and nutraceutical applications. These studies highlight the structure-activity relationships and the mechanisms underlying their antioxidant capacity, offering pathways for developing new antioxidant agents (Ponomarenko et al., 2014).
特性
IUPAC Name |
7-chloroheptylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19Cl/c14-12-8-3-1-2-5-9-13-10-6-4-7-11-13/h4,6-7,10-11H,1-3,5,8-9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUBJDFTMKBZJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301016281 | |
| Record name | 7-Phenyl-1-heptyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301016281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-7-phenylheptane | |
CAS RN |
71434-47-4 | |
| Record name | 7-Phenyl-1-heptyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301016281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


